Cas no 1806265-91-7 (3-(Bromomethyl)-2-hydroxy-4-methoxy-6-(trifluoromethoxy)pyridine)
3-(Bromomethyl)-2-hydroxy-4-methoxy-6-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Bromomethyl)-2-hydroxy-4-methoxy-6-(trifluoromethoxy)pyridine
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- Inchi: 1S/C8H7BrF3NO3/c1-15-5-2-6(16-8(10,11)12)13-7(14)4(5)3-9/h2H,3H2,1H3,(H,13,14)
- InChI Key: RVNYEQJBAJXVRU-UHFFFAOYSA-N
- SMILES: BrCC1C(NC(=CC=1OC)OC(F)(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 362
- XLogP3: 1.9
- Topological Polar Surface Area: 47.6
3-(Bromomethyl)-2-hydroxy-4-methoxy-6-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029096058-1g |
3-(Bromomethyl)-2-hydroxy-4-methoxy-6-(trifluoromethoxy)pyridine |
1806265-91-7 | 97% | 1g |
$1,579.40 | 2022-03-31 |
3-(Bromomethyl)-2-hydroxy-4-methoxy-6-(trifluoromethoxy)pyridine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 3-(Bromomethyl)-2-hydroxy-4-methoxy-6-(trifluoromethoxy)pyridine
3-(Bromomethyl)-2-hydroxy-4-methoxy-6-(trifluoromethoxy)pyridine: A Comprehensive Overview
3-(Bromomethyl)-2-hydroxy-4-methoxy-6-(trifluoromethoxy)pyridine (CAS No. 1806265-91-7) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct structural features, holds potential applications in the development of novel therapeutic agents. This article aims to provide a detailed and comprehensive overview of 3-(Bromomethyl)-2-hydroxy-4-methoxy-6-(trifluoromethoxy)pyridine, including its chemical properties, synthesis methods, biological activities, and recent advancements in its research.
Chemical Properties
3-(Bromomethyl)-2-hydroxy-4-methoxy-6-(trifluoromethoxy)pyridine is a pyridine derivative with a bromomethyl group, a hydroxyl group, a methoxy group, and a trifluoromethoxy group. The presence of these functional groups imparts unique chemical properties to the molecule. The bromomethyl group is highly reactive and can participate in various substitution reactions, making it an excellent leaving group for nucleophilic substitution reactions. The hydroxyl group can form hydrogen bonds, enhancing the molecule's solubility and reactivity. The methoxy group provides electron-donating properties, while the trifluoromethoxy group introduces electron-withdrawing effects, which can influence the molecule's overall electronic distribution and reactivity.
The molecular formula of 3-(Bromomethyl)-2-hydroxy-4-methoxy-6-(trifluoromethoxy)pyridine is C10H9BrF3N2O3, with a molecular weight of approximately 315.08 g/mol. The compound is typically a white or off-white solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.
Synthesis Methods
The synthesis of 3-(Bromomethyl)-2-hydroxy-4-methoxy-6-(trifluoromethoxy)pyridine has been explored through various routes, each with its own advantages and limitations. One common method involves the bromination of 2-hydroxy-4-methoxy-6-trifluoromethoxypyridine followed by the introduction of the bromomethyl group. This process typically involves the use of N-bromosuccinimide (NBS) as a brominating agent under controlled conditions to ensure selective bromination at the desired position.
An alternative approach involves the reaction of 2-hydroxy-4-methoxy-6-trifluoromethoxypyridine with 1-bromoacetone in the presence of a base such as potassium carbonate (K2CO3). This method provides high yields and good selectivity for the formation of 3-(Bromomethyl)-2-hydroxy-4-methoxy-6-(trifluoromethoxy)pyridine. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions to reduce reaction times and improve yields.
Biological Activities
3-(Bromomethyl)-2-hydroxy-4-methoxy-6-(trifluoromethoxy)pyridine has been studied for its potential biological activities, particularly in the context of drug discovery and development. One area of interest is its anti-inflammatory properties. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a promising candidate for treating inflammatory diseases.
In addition to its anti-inflammatory effects, 3-(Bromomethyl)-2-hydroxy-4-methoxy-6-(trifluoromethoxy)pyridine has also demonstrated potential as an anticancer agent. Studies have indicated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in cancer progression.
Clinical Applications and Research Trends
The potential clinical applications of 3-(Bromomethyl)-2-hydroxy-4-methoxy-6-(trifluorometh oxy)pyridine are currently being explored through preclinical studies and early-stage clinical trials. One notable area of research is its use as an adjuvant therapy in combination with existing cancer treatments. Preclinical studies have shown that this compound can enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to treatment and reducing drug resistance.
In addition to cancer therapy, there is growing interest in exploring the use of 3-(Bromomethyl)-2-hydroxy-4-meth oxy-x-pyridine derivatives in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Recent studies have suggested that these compounds may have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 3-(Brom omethyl)-2-hydroxy-x-pyridine derivatives highlights their potential as valuable tools in drug discovery and development. While significant progress has been made in understanding their chemical properties and biological activities, further studies are needed to fully elucidate their mechanisms of action and optimize their therapeutic potential.
In conclusion, 3-(Brom omethyl)-2-hydroxy-x-pyridine derivatives represent a promising class of compounds with diverse applications in medicine. Their unique structural features and biological activities make them attractive candidates for further investigation and development into novel therapeutic agents.
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